molecular formula C23H26N2O3 B4287825 4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B4287825
M. Wt: 378.5 g/mol
InChI Key: DJQQYVKQZMWTJD-UHFFFAOYSA-N
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Description

4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

The synthesis of 4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps. One common synthetic route includes the following steps :

    Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.

    Alkylation: The 7-hydroxy-4-methylcoumarin is alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form 7-(4-methoxybenzyl)-4-methylcoumarin.

    Piperazine Introduction: The intermediate is then reacted with piperazine to introduce the piperazinyl group.

    Final Coupling: The final step involves the coupling of the piperazinyl intermediate with formaldehyde to obtain the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity .

Chemical Reactions Analysis

4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.

    Biology: It has been investigated for its antimicrobial properties, showing significant activity against various bacterial and fungal strains.

    Medicine: The compound exhibits potential anticancer, anti-inflammatory, and antioxidant activities, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence for imaging applications.

Mechanism of Action

The mechanism of action of 4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE can be compared with other coumarin derivatives, such as :

    Warfarin: A well-known anticoagulant used in the prevention of blood clots.

    Dicoumarol: Another anticoagulant with a similar mechanism of action to warfarin.

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives with diverse biological activities.

The uniqueness of this compound lies in its specific structural features, such as the presence of the piperazinyl group and the methoxybenzyl moiety, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-17-3-8-21-19(14-23(26)28-22(21)13-17)16-25-11-9-24(10-12-25)15-18-4-6-20(27-2)7-5-18/h3-8,13-14H,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQQYVKQZMWTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

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